molecular formula C9H17NO3 B13482713 2-Formamido-4-methylheptanoic acid

2-Formamido-4-methylheptanoic acid

Cat. No.: B13482713
M. Wt: 187.24 g/mol
InChI Key: OOZDCCQUZLBWQV-UHFFFAOYSA-N
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Description

2-Formamido-4-methylheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamido group attached to the second carbon and a methyl group attached to the fourth carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-4-methylheptanoic acid typically involves the reaction of 4-methylheptanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and scalability of the process. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Formamido-4-methylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Formamido-4-methylheptanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Formamido-4-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Formamido-4-methylpentanoic acid: A similar compound with a shorter carbon chain.

    2-Formamido-4-methylhexanoic acid: Another related compound with a different carbon chain length.

Uniqueness

2-Formamido-4-methylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-formamido-4-methylheptanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-4-7(2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

OOZDCCQUZLBWQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C(=O)O)NC=O

Origin of Product

United States

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